3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Its systematic name is quite a mouthful, but let’s break it down:
- The benzothieno[2,3-D]pyrimidin part refers to the fused ring system, where the benzothiophene (a five-membered ring containing sulfur) and pyrimidine (a six-membered ring containing nitrogen) are connected.
- The 3-(4-Bromophenyl) group indicates a bromine-substituted phenyl ring attached at position 3 of the benzothieno[2,3-D]pyrimidin core.
- The 2-{[(2E)-3-phenyl-2-propenyl]sulfanyl} moiety represents a phenylpropenyl thioether side chain attached at position 2.
- This compound’s structural complexity suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes:
Industrial Production: Unfortunately, there’s no widely reported industrial-scale production method for this compound. Research labs typically prepare it on a smaller scale for investigations.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions due to its functional groups (bromophenyl, phenylpropenyl, and thioether).
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified substituents or rearranged structures.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.
Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) is crucial.
Industry: It might find applications in organic electronics, photovoltaics, or as ligands in coordination chemistry.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other benzothieno[2,3-D]pyrimidin derivatives, such as those with different substituents or ring fusions, are worth comparing.
Uniqueness: Highlighting its unique features (e.g., specific functional groups, stereochemistry, or reactivity) will set it apart.
Properties
Molecular Formula |
C25H21BrN2OS2 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21BrN2OS2/c26-18-12-14-19(15-13-18)28-24(29)22-20-10-4-5-11-21(20)31-23(22)27-25(28)30-16-6-9-17-7-2-1-3-8-17/h1-3,6-9,12-15H,4-5,10-11,16H2/b9-6+ |
InChI Key |
YOOQEARJDUHBNE-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SC/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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